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Compound of Interest

Compound Name: 1,3-Diphenylpropanetrione

Cat. No.: B1361502 Get Quote

A Comparative Guide to the X-ray Crystal Structure Analysis of 1,3-Diphenylpropane

Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-

dimensional structure of molecules is paramount for rational drug design and structure-activity

relationship studies. The 1,3-diphenylpropane scaffold is a common motif in many biologically

active compounds. This guide provides a comparative analysis of the X-ray crystal structures of

several key derivatives of 1,3-diphenylpropane, offering insights into their conformational

preferences and solid-state packing.

While the parent 1,3-diphenylpropane is a liquid at room temperature and its single-crystal X-

ray structure is not readily available, this guide focuses on crystalline derivatives to elucidate

the structural impact of modifications to the propane linker. The derivatives compared are 1,3-

diphenylpropan-1-one, (E)-1,3-diphenyl-2-propen-1-one (chalcone), 1,3-diphenyl-1,3-

propanedione (dibenzoylmethane), and 3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected 1,3-

diphenylpropane derivatives, providing a clear comparison of their solid-state structures.
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Parameter
1,3-
Diphenylpropa
n-1-one

(E)-1,3-
Diphenyl-2-
propen-1-one

1,3-Diphenyl-
1,3-
propanedione
(enol form,
monoclinic)

3-(2-
Aminophenyls
ulfanyl)-1,3-
diphenylpropa
n-1-one

Chemical

Formula
C₁₅H₁₄O C₁₅H₁₂O C₁₅H₁₂O₂ C₂₁H₁₉NOS

Molecular Weight 210.27 g/mol 208.26 g/mol 224.25 g/mol 333.45 g/mol

Crystal System Orthorhombic Orthorhombic Monoclinic Monoclinic

Space Group P2₁2₁2₁ Pbcn P2₁/c P2₁/c

a (Å) 7.835(2) 10.932(1) 11.1741(16) 11.1741 (16)

b (Å) 10.789(3) 11.860(1) 5.6788(8) 5.6788 (8)

c (Å) 13.789(4) 17.996(2) 27.308(4) 27.308 (4)

α (°) ** 90 90 90 90

β (°) 90 90 95.266(2) 95.266 (2)

γ (°) 90 90 90 90

Volume (Å³) ** 1165.7(6) 2333.3(4) 1725.5(4) 1725.5 (4)

Z 4 8 4 4

Temperature (K) 293 292 Not specified 296

Radiation Mo Kα Mo Kα Not specified Mo Kα

Key

Conformational

Feature

Phenyl rings are

twisted relative to

the propanone

moiety.

Near-planar

conformation

with a small twist

between phenyl

rings.[1]

Exists in the enol

form with a

strong

intramolecular

hydrogen bond.

The phenyl rings

are nearly

coplanar with the

enol fragment.

The three

aromatic rings

are not coplanar.

[2]
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Dihedral Angle

(Phenyl-

Propane-Phenyl)

Varies along the

chain

Dihedral angle

between the two

phenyl rings is

13.0(1)°.[1]

The molecule is

almost planar

with small

dihedral angles

between the

phenyl rings and

the β-diketone

enol fragment.

Dihedral angles

between the

phenyl rings are

84.75(7)°,

88.01(8)°, and

8.36(16)°.[2]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the

experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the

compared derivatives.

General Experimental Workflow for Single Crystal X-ray
Diffraction
The logical flow from a synthesized compound to a refined crystal structure is a multi-step

process.
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Figure 1. Generalized workflow for X-ray crystal structure analysis.
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Synthesis and Crystallization Protocols
1,3-Diphenylpropan-1-one: Crystals suitable for X-ray analysis were prepared by the slow

evaporation of an ether solution of the compound.[3]

(E)-1,3-Diphenyl-2-propen-1-one (Chalcone): This compound was synthesized by grinding a

mixture of acetophenone (0.05 mol) and benzaldehyde (0.05 mol) with NaOH (0.005 mol)

and K₂CO₃ (0.025 mol) at room temperature, followed by further grinding at a lower

temperature.[1] The resulting solid was washed with water and recrystallized from 2-propanol

to yield single crystals suitable for X-ray diffraction.[1]

1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): This compound can be synthesized by

the Claisen condensation of acetophenone and ethyl benzoate using a strong base like

sodium amide in tetrahydrofuran.[4] Another method involves the reaction of acetophenone

with methyl benzoate in the presence of calcium oxide at high temperatures.[5] Single

crystals of the monoclinic polymorph were obtained from solution.

3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: This derivative was synthesized by

heating a mixture of (E)-1,3-diphenyl-2-propen-1-one and o-aminothiophenol in an ionic

liquid at 80°C for 80 minutes.[2]

X-ray Data Collection and Structure Refinement
For all the presented crystal structures, data were collected on single-crystal X-ray

diffractometers using monochromatic Mo Kα radiation (λ = 0.71073 Å). The general procedure

involves mounting a suitable single crystal on the diffractometer and collecting a series of

diffraction images as the crystal is rotated. These images are then processed to determine the

unit cell parameters and the intensities of the diffraction spots.

The crystal structures were solved using direct methods and refined by full-matrix least-squares

on F². For instance, the structure of 1,3-diphenylpropan-1-one was solved using the SHELXTL-

Plus software package.[3] Similarly, the structure of 3-(2-Aminophenylsulfanyl)-1,3-

diphenylpropan-1-one was solved and refined using SHELXS97 and SHELXL97, respectively.

[2]
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The flexibility of the three-carbon propane chain is a key determinant of the overall shape of

1,3-diphenylpropane derivatives. X-ray crystallography provides a snapshot of the preferred

conformation in the solid state.

Conformational Preferences in Crystalline Derivatives

1,3-Diphenylpropane Scaffold

1,3-Diphenylpropan-1-one
(Twisted Phenyl Rings)

sp3 hybridization
allows rotation

(E)-1,3-Diphenyl-2-propen-1-one
(Near-Planar)

sp2 hybridization
induces planarity

1,3-Diphenyl-1,3-propanedione
(Planar Enol, Intramolecular H-bond)

Tautomerization & H-bonding
lead to planarity

3-(2-Aminophenylsulfanyl)-
1,3-diphenylpropan-1-one

(Non-Coplanar Rings)

Steric hindrance from
substituent forces twisting

Click to download full resolution via product page

Figure 2. Influence of functional groups on the conformation of the 1,3-diphenylpropane

scaffold.

The introduction of different functional groups on the propane backbone significantly influences

the observed conformation:

1,3-Diphenylpropan-1-one: The sp³ hybridized carbons of the propane chain allow for

considerable rotational freedom, resulting in a twisted conformation of the phenyl rings

relative to the central propanone moiety in the solid state.[3]

(E)-1,3-Diphenyl-2-propen-1-one: The presence of a C=C double bond in the propane linker

leads to a more rigid and near-planar conformation. The dihedral angle between the two

phenyl rings is relatively small at 13.0(1)°.[1]

1,3-Diphenyl-1,3-propanedione: This derivative exists in its enolic form in the crystalline

state, featuring a strong intramolecular hydrogen bond. This, along with the conjugated

system, results in a nearly planar arrangement of the phenyl rings and the enol fragment.

3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one: The bulky aminophenylsulfanyl

substituent introduces significant steric hindrance, forcing the three aromatic rings into a
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non-coplanar arrangement. The dihedral angles between the phenyl rings are substantial,

indicating a highly twisted conformation.[2]

Conclusion
The X-ray crystal structure analysis of 1,3-diphenylpropane derivatives reveals a rich diversity

in their solid-state conformations, which are primarily dictated by the nature of the functional

groups on the propane linker. While the flexible alkyl chain in derivatives like 1,3-

diphenylpropan-1-one allows for twisted conformers, the introduction of unsaturation or

intramolecular hydrogen bonding, as seen in the propenone and propanedione derivatives,

enforces a higher degree of planarity. Furthermore, bulky substituents can induce significant

deviations from planarity due to steric hindrance. This comparative guide highlights the

importance of single-crystal X-ray diffraction in providing precise structural data that is

invaluable for understanding structure-property relationships and for the rational design of new

molecules with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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